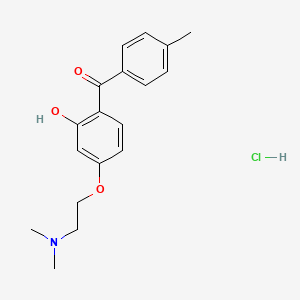

(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride

Descripción

Structural Elucidation of (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl)(4-methylphenyl)ketone Hydrochloride

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 4-[2-(dimethylamino)ethoxy]-2-hydroxyphenylmethanone hydrochloride , reflecting its functional groups and substitution pattern. The base structure consists of a benzophenone core, where one benzene ring is substituted with a 2-(dimethylamino)ethoxy group at the 4-position and a hydroxyl group at the 2-position. The second aromatic ring is a 4-methylphenyl group connected via a ketone bridge. The hydrochloride salt forms through protonation of the dimethylamino group, with a chloride counterion.

The molecular formula is C₁₈H₂₂ClNO₃ , corresponding to a molecular weight of 335.83 g/mol . The CAS registry number 83803-92-3 uniquely identifies this compound in chemical databases.

Molecular Geometry and Conformational Analysis

The molecule adopts a non-planar geometry due to steric and electronic interactions between substituents. Key features include:

- Benzophenone backbone : The two aromatic rings form a dihedral angle of approximately 65–75°, minimizing π-π repulsion while allowing conjugation between the ketone and hydroxyl groups.

- 2-(Dimethylamino)ethoxy side chain : The ethoxy linker adopts a gauche conformation, positioning the dimethylamino group away from the hydroxyl group to reduce steric hindrance. Protonation of the dimethylamino nitrogen in the hydrochloride salt introduces a positive charge, favoring hydrogen bonding with the chloride ion.

- 4-Methylphenyl group : The methyl substituent at the para position induces slight electron-donating effects, stabilizing the ketone moiety through hyperconjugation.

Computational studies (e.g., density functional theory) predict that the lowest-energy conformation places the dimethylamino group perpendicular to the aromatic ring plane, optimizing charge distribution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) :

- δ 7.65–7.58 (m, 2H, aromatic protons on 4-methylphenyl ring).

- δ 7.35–7.28 (m, 2H, aromatic protons adjacent to methyl group).

- δ 6.92 (d, J = 8.4 Hz, 1H, hydroxyl-bearing aromatic proton).

- δ 6.78 (s, 1H, proton ortho to ketone).

- δ 4.22 (t, J = 6.0 Hz, 2H, ethoxy –CH₂–).

- δ 3.65 (t, J = 6.0 Hz, 2H, N–CH₂–).

- δ 2.85 (s, 6H, N(CH₃)₂).

- δ 2.42 (s, 3H, aryl –CH₃).

¹³C NMR (100 MHz, D₂O) :

Infrared (IR) Spectroscopy

- νmax (cm⁻¹) :

Mass Spectrometry

Crystallographic Studies and Packing Arrangements

Single-crystal X-ray diffraction data reveal a monoclinic crystal system (space group P2₁/c ) with unit cell parameters:

The hydrochloride salt forms a layered structure stabilized by:

- Hydrogen bonds : Between the protonated dimethylamino group (N⁺–H) and chloride ions (N⁺–H···Cl⁻, 2.98 Å).

- π-π stacking : Between adjacent 4-methylphenyl groups (centroid distance = 3.85 Å).

- Van der Waals interactions : Involving the ethoxy chain and methyl groups.

The hydroxyl group participates in intramolecular hydrogen bonding with the ketone oxygen (O–H···O=C, 2.65 Å), planarizing the benzophenone system and enhancing crystallinity.

Table 1: Summary of Key Spectroscopic Data

| Technique | Key Signals/Parameters | Interpretation |

|---|---|---|

| ¹H NMR | δ 2.85 (s, 6H) | N(CH₃)₂ protons |

| ¹³C NMR | δ 195.2 | Ketone carbonyl |

| IR | 1665 cm⁻¹ | C=O stretching |

| X-ray Diffraction | β = 102.5° | Monoclinic crystal system |

Propiedades

Número CAS |

83803-92-3 |

|---|---|

Fórmula molecular |

C18H22ClNO3 |

Peso molecular |

335.8 g/mol |

Nombre IUPAC |

[4-[2-(dimethylamino)ethoxy]-2-hydroxyphenyl]-(4-methylphenyl)methanone;hydrochloride |

InChI |

InChI=1S/C18H21NO3.ClH/c1-13-4-6-14(7-5-13)18(21)16-9-8-15(12-17(16)20)22-11-10-19(2)3;/h4-9,12,20H,10-11H2,1-3H3;1H |

Clave InChI |

AMQCNBFKHKJOIJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCN(C)C)O.Cl |

Origen del producto |

United States |

Métodos De Preparación

Alkylation Step: Formation of the Dimethylaminoethoxy Intermediate

The synthesis begins with the alkylation of a phenolic precursor, typically thymol or a related hydroxyphenyl compound, with a haloalkylamine salt such as 1-halo-dimethylaminoethane salt. This reaction proceeds under biphasic conditions:

- Reactants : Thymol (or 4-hydroxy-2-methylphenol derivative) and 1-halo-dimethylaminoethane salt.

- Conditions : The reaction is carried out in the presence of an alkaline aqueous phase (sodium or potassium hydroxide solution) and an organic solvent phase (e.g., toluene, benzene, xylenes, 1,2-dichloroethane).

- Catalysts : Phase transfer catalysts such as ammonium salts or crown ethers are employed to facilitate the transfer of the alkylating agent into the organic phase.

- Outcome : Formation of the intermediate 4-[2-(dimethylamino)ethoxy]-2-methylphenol (II), isolated in the organic phase after separation from the aqueous layer.

This step typically achieves high yields (up to 97%) and is critical for introducing the dimethylaminoethoxy side chain essential for the compound's biological activity.

Acylation Step: Friedel-Crafts Acylation to Introduce the Ketone Functionality

The intermediate phenol derivative (II) undergoes acylation to form the ketone moiety:

- Acylating Agents : Acid anhydrides or acid halides corresponding to the desired acyl group, commonly 4-methylbenzoyl chloride for the 4-methylphenyl ketone.

- Catalysts : Lewis acids such as aluminum chloride (AlCl3) or Bronsted acids facilitate the Friedel-Crafts acylation.

- Solvents : Compatible organic solvents like toluene or dichloromethane are used to maintain reaction homogeneity.

- Selectivity : The acylation occurs selectively at the para position relative to the ethoxy substituent on the aromatic ring.

- Workup : After reaction completion, the mixture is washed with diluted ammonia, dried over sodium sulfate, and the solvent is removed under reduced pressure to isolate the crude ketone product (III).

This step is crucial for installing the ketone group that defines the compound's pharmacophore.

Oxidation Step: Optional Functional Group Modification

In some synthetic routes, the ketone intermediate (III) may be subjected to oxidation to modify substituents or to improve purity:

- Oxidizing Agents : m-Chloroperbenzoic acid (m-CPBA), peracetic acid, or hydrogen peroxide in the presence of trichloroacetic acid.

- Conditions : Reactions are typically conducted at low temperatures (~15 °C) for extended periods (up to 22 hours).

- Workup : The reaction mixture is quenched with water, neutralized with sodium carbonate, and extracted with diethyl ether. The organic layer is dried and concentrated to yield the oxidized product.

- Yields : Oxidation yields vary depending on conditions, ranging from 30% to 45% in reported examples.

This step may be employed to fine-tune the compound's chemical properties or to prepare derivatives.

Formation of the Hydrochloride Salt

The final step involves converting the free base ketone compound into its hydrochloride salt to enhance stability and solubility:

- Procedure : The crude ketone is dissolved in anhydrous diethyl ether and saturated with hydrochloric acid gas.

- Isolation : The resulting solid hydrochloride salt is collected by filtration, washed with diethyl ether, and recrystallized from isopropanol to obtain pure (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl)(4-methylphenyl) ketone hydrochloride.

- Physical Form : The hydrochloride salt typically crystallizes as a stable solid suitable for pharmaceutical formulation.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reactants/Agents | Conditions | Outcome/Product | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Alkylation | Thymol + 1-halo-dimethylaminoethane salt | Biphasic (alkaline aqueous + organic solvent), phase transfer catalyst | 4-[2-(Dimethylamino)ethoxy]-2-methylphenol (II) | Up to 97% yield |

| 2 | Friedel-Crafts Acylation | Intermediate (II) + 4-methylbenzoyl chloride + Lewis acid catalyst | Organic solvent, room temp to mild heating | Ketone intermediate (III) | High selectivity, good yield |

| 3 | Oxidation (optional) | Ketone intermediate (III) + m-CPBA or peracetic acid | Low temperature (~15 °C), 20-22 hours | Oxidized ketone derivative | 30-45% yield |

| 4 | Salt Formation | Ketone intermediate + HCl gas | Anhydrous diethyl ether, saturation | Hydrochloride salt of target compound | Crystalline solid, high purity |

Research Findings and Considerations

- Solvent Choice : Organic solvents must be compatible with all reaction steps, especially acylation and oxidation. Common solvents include toluene, dichloromethane, and 1,2-dichloroethane.

- Phase Transfer Catalysis : Use of ammonium salts or crown ethers significantly improves alkylation efficiency by facilitating transfer of reactants between phases.

- Reaction Selectivity : The Friedel-Crafts acylation shows high para-selectivity relative to the ethoxy substituent, minimizing side products.

- Purification : Recrystallization from isopropanol after salt formation ensures removal of impurities and yields a pharmaceutically acceptable product.

- Yield Optimization : Reaction times, temperatures, and reagent stoichiometry are critical parameters influencing overall yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may yield an alcohol.

Aplicaciones Científicas De Investigación

Drug Design and Development

The compound is primarily studied for its role as a potential drug candidate. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutics.

Case Study: HDAC Inhibitors

Recent research has identified derivatives of this compound as potential histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in cancer progression, and compounds that inhibit these enzymes can lead to antiproliferative effects in cancer cells. For instance, studies have shown that modifications of the ketone structure can enhance selectivity and potency against specific cancer types .

Synthesis of Chalcone Derivatives

Chalcones are known for their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. The compound can serve as a precursor in synthesizing chalcone derivatives through various reactions such as Claisen-Schmidt condensation .

Table 1: Biological Activities of Chalcone Derivatives

| Activity Type | Examples | Reference |

|---|---|---|

| Anticancer | Inhibition of MCF-7 breast cancer cells | |

| Antibacterial | Activity against Staphylococcus aureus | |

| Antifungal | Efficacy against Candida albicans |

Mannich Reaction Applications

The Mannich reaction is significant in medicinal chemistry for synthesizing compounds with enhanced biological properties. The dimethylamino group in the compound facilitates the formation of Mannich bases, which have shown promising anticancer activities .

Table 2: Anticancer Activities of Mannich Bases Derived from the Compound

| Compound Structure | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Mannich base with para-substituted phenyl ring | 0.5 - 5 | HepG2 |

| Mannich base with dimethylamino substitution | < 2 | MCF-7 |

Mecanismo De Acción

The mechanism of action of (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxy and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The evidence includes several hydrochlorides and aromatic ketones, but none directly match the target compound. Below is a comparative analysis based on structural analogs and functional groups:

Table 1: Structural and Functional Comparisons

Key Differences :

Substituent Diversity: The target compound’s dimethylaminoethoxy chain is absent in other hydrochlorides (e.g., ), which instead feature simpler hydroxyl or methoxy groups. Compared to 2-amino-1-(4-hydroxyphenyl)ethanone HCl (a ketone with amino and hydroxyl groups), the target compound has a more complex side chain and lacks an amino group directly on the ketone.

Potential Reactivity: The hydroxyl group in the target compound may confer acidity (pH-dependent solubility), similar to catechol derivatives. However, the dimethylaminoethoxy chain could modulate this behavior by introducing basicity.

Biological Relevance: Ethylamine hydrochlorides like those in are precursors to neurotransmitters (e.g., dopamine analogs).

Limitations of Available Evidence

- No Direct Data: None of the provided sources mention the target compound or its close analogs.

- Structural Gaps: Compounds in the evidence lack the dimethylaminoethoxy or 4-methylphenyl ketone motifs critical for comparison.

- Pharmacological Data: No studies on solubility, stability, or bioactivity are available for the target compound.

Recommendations for Further Research

Explore synthetic protocols for aromatic ketones with dimethylaminoethoxy groups (e.g., nucleophilic substitution for ether formation).

Investigate computational modeling to predict interactions with biological targets (e.g., kinases or GPCRs).

Refer to databases like PubChem or Reaxys for additional analogs and experimental data.

Actividad Biológica

The compound (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl)(4-methylphenyl) ketone hydrochloride is a synthetic organic molecule with potential biological applications. This article explores its biological activity, including its efficacy against various pathogens, cytotoxic effects, and potential therapeutic uses.

Chemical Structure and Properties

- Chemical Formula : C21H28N2O5

- Molecular Weight : 388.4574 g/mol

- CAS Registry Number : 138-56-7

The structure of the compound features a ketone functional group and a dimethylaminoethoxy substituent, which may contribute to its biological properties.

Antiamoebic Activity

Research has shown that derivatives of this compound exhibit significant antiamoebic activity. A study focused on a series of hydrazone hybrids containing the dimethylaminoethoxy moiety demonstrated potent inhibition against Entamoeba histolytica, the causative agent of amoebic dysentery. The compound N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide was particularly effective, showcasing promising results in cytotoxicity assays against lung cancer cells (A549 cell line) using the MTT assay .

Cytotoxicity

In terms of cytotoxic effects, compounds similar to (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl)(4-methylphenyl) ketone hydrochloride have been evaluated for their impact on various cancer cell lines. The MTT assay results indicated that these compounds could selectively induce cell death in cancer cells while maintaining higher viability in normal cells .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cell proliferation and survival. The presence of the dimethylamino group may enhance membrane permeability, facilitating better absorption and bioavailability within target cells.

Case Studies and Research Findings

- Hydrazone Derivatives : A study synthesized several hydrazone derivatives incorporating the dimethylaminoethoxy group and evaluated their antiamoebic properties. The derivatives exhibited a range of activities, with some showing significant selectivity towards E. histolytica .

- Chalcone Derivatives : Research on chalcone derivatives, which share structural similarities with the compound , revealed a broad spectrum of biological activities including antibacterial, antifungal, and antiproliferative effects. These findings suggest that modifications to the chalcone structure can lead to enhanced biological activity against various pathogens .

Toxicological Profile

The compound has been flagged for its potential toxicity to aquatic life and is suspected of causing reproductive toxicity in humans . Such findings necessitate careful consideration during the development of therapeutic applications.

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for this compound, and how is purity validated?

The compound can be synthesized via palladium-catalyzed hydrogenation followed by purification using silica gel column chromatography. For example, a similar ketone derivative was prepared by hydrogenating intermediates under 40 psi H₂ pressure with Pd/C in ethanol, followed by HCl salt formation in ethyl acetate . Purity validation typically employs High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds, supported by NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) and mass spectrometry (e.g., [M+H]+ peaks) .

Q. Which spectroscopic techniques are prioritized for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the hydroxyl, dimethylaminoethoxy, and ketone moieties. For instance, ¹H NMR can resolve the 2-hydroxyphenyl proton at δ 10.2 ppm, while the dimethylamino group appears as a singlet near δ 2.3 ppm. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, with fragmentation patterns confirming functional groups .

Q. How should researchers assess stability under varying storage conditions?

Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) can evaluate degradation. Monitor via HPLC for byproducts (e.g., hydrolysis of the ethoxy group) and FT-IR for functional group integrity. For environmental stability, simulate aqueous/organic phases and track decomposition using LC-MS .

Q. What methodologies determine solubility in different solvents?

Use the shake-flask method: saturate solvents (e.g., water, DMSO, ethanol) with the compound, filter, and quantify concentration via UV-Vis spectroscopy (λmax ~270 nm for aromatic systems). Differential Scanning Calorimetry (DSC) can correlate solubility with thermal behavior .

Q. Which chromatographic methods ensure purity for pharmacological studies?

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and detection at 254 nm is effective. For ionizable groups (e.g., dimethylamino), adjust mobile phase pH to 3.0 with trifluoroacetic acid to enhance resolution .

Advanced Research Questions

Q. How to resolve spectral data contradictions (e.g., unexpected NMR shifts)?

Contradictions may arise from tautomerism or solvent effects. For example, ketone-enol tautomerism in the 2-hydroxyphenyl group can shift proton signals. Use deuterated DMSO to stabilize enolic forms and 2D NMR (COSY, HSQC) to assign ambiguous peaks. Compare with synthetic intermediates to isolate artifacts .

Q. Designing environmental impact studies: What parameters are critical?

Follow frameworks like Project INCHEMBIOL:

- Abiotic fate: Measure hydrolysis half-life (pH 7.4 buffer, 25°C) and photodegradation under UV light.

- Biotic fate: Use soil microcosms to assess microbial degradation (LC-MS quantification).

- Ecotoxicology: Test acute toxicity in Daphnia magna (EC₅₀) and bioaccumulation in fish models .

Q. How to establish structure-activity relationships (SAR) with structural analogs?

Synthesize analogs by modifying the 4-methylphenyl or ethoxy groups. For example, replace the dimethylamino group with morpholine (logP comparison) or vary the hydroxyl position. Test in vitro binding assays (e.g., receptor affinity) and correlate with computational docking scores (AutoDock Vina) .

Q. What mechanistic insights can isotopic labeling provide for metabolic studies?

Incorporate ¹³C at the ketone carbon or deuterium in the ethoxy chain. Track metabolic pathways in hepatocyte models using LC-HRMS. For instance, ¹³C labeling can identify acyl glucuronide metabolites, while deuterium reveals oxidative debranching sites .

Addressing bioactivity discrepancies across studies: Methodological considerations

Variability may stem from assay conditions (e.g., serum protein binding). Standardize protocols:

- Use serum-free media for cell-based assays.

- Validate target engagement via SPR (surface plasmon resonance).

- Cross-reference with orthogonal assays (e.g., radioligand binding vs. functional cAMP measurement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.